1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

説明

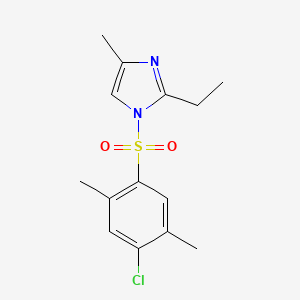

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a sulfonamide-functionalized imidazole derivative characterized by a sulfonyl group bridging a substituted phenyl ring and a substituted imidazole core. Its structure features:

- Phenyl substituents: A 4-chloro-2,5-dimethylphenyl group, providing steric bulk and electron-withdrawing properties due to the chloro and methyl groups.

- Imidazole substituents: A 2-ethyl and 4-methyl group on the imidazole ring, influencing solubility and steric accessibility.

特性

IUPAC Name |

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S/c1-5-14-16-11(4)8-17(14)20(18,19)13-7-9(2)12(15)6-10(13)3/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEJMPLWOJHCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethylphenyl to introduce the chlorine atom. This is followed by sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group. The final step involves the formation of the imidazole ring through cyclization reactions, often using ethyl and methyl substituents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

化学反応の分析

Types of Reactions: 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the sulfonyl group, to form sulfoxides or sulfides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用機序

The mechanism by which 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole exerts its effects often involves interaction with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

類似化合物との比較

Structural and Functional Differences

The compound is compared below with sulfonylurea herbicides and imidazole derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Heterocyclic Core : Unlike sulfonylurea herbicides (triazine-based), the target compound uses an imidazole ring, which may alter binding kinetics due to differences in electron distribution and hydrogen-bonding capacity.

- Functional Groups : The absence of a urea moiety (common in sulfonylureas) suggests a divergent mechanism of action. Imidazole derivatives often target cytochrome P450 enzymes or histamine receptors, but this remains speculative for the target compound.

生物活性

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole (commonly referred to as compound A) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to various imidazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of compound A, supported by case studies and relevant research findings.

Chemical Structure and Properties

Compound A has the following chemical structure:

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molecular Weight : 264.75 g/mol

The presence of the chloro group and the sulfonyl moiety in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Compound A, due to its structural characteristics, is hypothesized to possess similar effects. In vitro studies have shown that compounds with similar imidazole frameworks can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study 1: Toxicological Assessment

A study focusing on the toxicity of related imidazole compounds revealed significant adverse effects at high doses. For example, exposure to 4-methylimidazole led to an increased incidence of lung tumors in mice . This raises concerns regarding the safety profile of compound A and necessitates further investigation into its carcinogenic potential.

Study 2: Antifungal Activity

In a comparative study of various imidazole derivatives, compounds structurally similar to compound A demonstrated notable antifungal activity against Candida albicans. The mechanism of action was attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Although specific data on compound A is lacking, it is reasonable to hypothesize that it may exhibit similar antifungal properties.

Research Findings

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole, and what yields are typically achieved under optimized conditions?

Methodological Answer: The synthesis involves sulfonylation of imidazole precursors. A representative protocol includes:

Sulfonyl chloride activation : React 4-chloro-2,5-dimethylbenzenesulfonyl chloride () with a pre-synthesized 2-ethyl-4-methylimidazole derivative under anhydrous conditions .

Coupling reaction : Use a polar aprotic solvent (e.g., DMSO or DMF) and a base (e.g., triethylamine) to facilitate nucleophilic substitution at the sulfonyl group.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (water-ethanol mixtures) to isolate the product.

Typical yields range from 50–65% , depending on the purity of intermediates and reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting data be resolved?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the imidazole ring and substituents. For example, the sulfonyl group deshields adjacent protons, causing distinct downfield shifts (~δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding using SHELX programs (e.g., SHELXL for refinement). For instance, a similar imidazole derivative was resolved with an R-factor of 0.042 .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 367.08).

Conflict Resolution : Cross-validate using multiple techniques (e.g., IR for sulfonyl S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound's bioactivity against specific molecular targets?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified groups (e.g., replacing the ethyl group with allyl or propargyl moieties) to assess steric/electronic effects ().

Biological Assays : Test against enzyme targets (e.g., cytochrome P450 or kinases) using:

- Kinetic assays : Measure IC₅₀ values via fluorescence quenching.

- Microbial inhibition : Screen for antimicrobial activity using broth microdilution (MIC ≤ 16 µg/mL observed in related sulfonylimidazoles) .

Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What computational strategies are recommended for modeling the compound's interactions with biological receptors, and which software tools are validated for this purpose?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, a sulfonylimidazole analog showed a docking score of −9.2 kcal/mol with the ATP-binding site of EGFR kinase .

MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

QM/MM Calculations : Optimize electronic interactions (e.g., sulfonyl group’s charge transfer) using Gaussian 16 .

Validation : Compare computational results with experimental crystallographic data (e.g., RMSD ≤ 1.5 Å for docked vs. X-ray poses) .

Q. How can researchers address discrepancies in reported biological activity data for sulfonylimidazole derivatives?

Methodological Answer:

- Standardize Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays).

- Statistical Analysis : Apply ANOVA to identify significant differences between studies (p < 0.05) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。